3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[2,3-d]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methoxybenzyl chloride with 4-methylphenylthiourea in the presence of a base can lead to the formation of the desired thieno[2,3-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a pyridine ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidin-4-one: Another thienopyrimidine derivative with different substitution patterns.
Uniqueness
3-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the aromatic rings. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O2S/c1-14-3-7-16(8-4-14)18-12-26-20-19(18)21(24)23(13-22-20)11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
PSBMYCBGXDQLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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